molecular formula C17H11Cl2NO2 B15210622 4-Chloro-6-methoxy-2-phenyl-3-quinolinecarbonyl chloride CAS No. 93663-80-0

4-Chloro-6-methoxy-2-phenyl-3-quinolinecarbonyl chloride

Cat. No.: B15210622
CAS No.: 93663-80-0
M. Wt: 332.2 g/mol
InChI Key: PDOQRTWUSCJWFT-UHFFFAOYSA-N
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Description

4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a chloro group, a methoxy group, and a phenyl group attached to the quinoline core, along with a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which combines an aromatic amine with a carbonyl compound under acidic conditions to form the quinoline core. Subsequent chlorination, methoxylation, and phenylation steps are carried out to introduce the respective functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and greener solvents to enhance yield and reduce environmental impact. Microwave-assisted synthesis and solvent-free conditions are also explored to improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (Pd) and boronic acids under mild conditions.

Major Products

    Substitution: Formation of 4-azido-6-methoxy-2-phenylquinoline-3-carbonyl chloride.

    Oxidation: Formation of 4-chloro-6-methoxy-2-phenylquinoline N-oxide.

    Reduction: Formation of 4-chloro-6-methoxy-2-phenyl-1,2-dihydroquinoline-3-carbonyl chloride.

    Coupling: Formation of biaryl derivatives with extended conjugation.

Scientific Research Applications

4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to DNA or proteins, thereby interfering with cellular processes. The chloro and methoxy groups enhance its lipophilicity, facilitating its entry into cells. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition of enzymatic activity or disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride is unique due to the presence of all four functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

93663-80-0

Molecular Formula

C17H11Cl2NO2

Molecular Weight

332.2 g/mol

IUPAC Name

4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride

InChI

InChI=1S/C17H11Cl2NO2/c1-22-11-7-8-13-12(9-11)15(18)14(17(19)21)16(20-13)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

PDOQRTWUSCJWFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)Cl)C3=CC=CC=C3

Origin of Product

United States

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